molecular formula C6H2Cl2N4O2 B6189088 1-azido-4,5-dichloro-2-nitrobenzene CAS No. 170806-27-6

1-azido-4,5-dichloro-2-nitrobenzene

Cat. No.: B6189088
CAS No.: 170806-27-6
M. Wt: 233
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Description

1-azido-4,5-dichloro-2-nitrobenzene is an organic compound with the molecular formula C6H2Cl2N4O2 It is characterized by the presence of azido, dichloro, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azido-4,5-dichloro-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, chlorination, and azidation of benzene derivatives. The typical synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

1-azido-4,5-dichloro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium azide, alkynes.

    Solvents: Dimethylformamide (DMF), dichloromethane.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Triazoles: Cycloaddition reactions with alkynes produce triazole derivatives.

Scientific Research Applications

1-azido-4,5-dichloro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azido-4,5-dichloro-2-nitrobenzene involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-azido-4,5-dichloro-2-nitrobenzene is unique due to the presence of both azido and dichloro groups, which enhance its reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

CAS No.

170806-27-6

Molecular Formula

C6H2Cl2N4O2

Molecular Weight

233

Purity

95

Origin of Product

United States

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